2,7-Diazaspiro[4.4]nonane, 2-(3-pyridazinyl)-
Description
2,7-Diazaspiro[4.4]nonane is a spirocyclic diamine characterized by two nitrogen atoms embedded within a bicyclic framework of two fused five-membered rings. This scaffold has gained attention in medicinal chemistry for its ability to confer conformational rigidity, improve metabolic stability, and modulate pharmacokinetic properties compared to linear or monocyclic analogues .
Notably, derivatives of 2,7-diazaspiro[4.4]nonane have been explored as sigma receptor (S1R/S2R) ligands, with high affinity (Ki = 1.8–11 nM for S1R) and selectivity dependent on substituents .
Properties
CAS No. |
646056-51-1 |
|---|---|
Molecular Formula |
C11H16N4 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-pyridazin-3-yl-2,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C11H16N4/c1-2-10(14-13-5-1)15-7-4-11(9-15)3-6-12-8-11/h1-2,5,12H,3-4,6-9H2 |
InChI Key |
CDQZJPGEGLCRLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CCN(C2)C3=NN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PYRIDAZIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a pyridazine derivative with a diazaspiro intermediate under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 2-(PYRIDAZIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product consistency.
Chemical Reactions Analysis
Types of Reactions
2-(PYRIDAZIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHN
- Molecular Weight : 126.20 g/mol
- IUPAC Name : 2,7-diazaspiro[4.4]nonane
- CAS Number : 175-96-2
The compound features a spirocyclic structure that contributes to its biological activity and interaction with various biological targets.
Medicinal Chemistry Applications
1. Antimicrobial Activity
Recent studies have indicated that derivatives of 2,7-diazaspiro[4.4]nonane exhibit significant antimicrobial properties. For instance, research has demonstrated that compounds containing the pyridazine moiety can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans . The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of key metabolic pathways.
2. Osteoclast Inhibition
Novel derivatives of 2,7-diazaspiro[4.4]nonane have been investigated for their ability to inhibit osteoclast activity, which is crucial in bone resorption processes. A study highlighted that these compounds could prevent bone loss in ovariectomized mice without affecting bone formation, suggesting their potential for treating osteoporosis . This application is particularly relevant given the increasing prevalence of osteoporosis in aging populations.
3. Anticancer Properties
Some derivatives have shown promise in cancer research, particularly in targeting specific cancer cell lines. Their ability to interfere with cellular signaling pathways may contribute to their anticancer effects . Further investigations are required to elucidate the precise mechanisms and optimize these compounds for therapeutic use.
Synthetic Methodologies
The synthesis of 2,7-diazaspiro[4.4]nonane derivatives often involves multi-step reactions that can be tailored to introduce various functional groups. The transformation processes can yield compounds with enhanced biological activities or improved pharmacokinetic profiles.
1. Molecular Docking Studies
Computational studies employing molecular docking techniques have been used to predict the binding affinities of these compounds to various biological targets. This approach aids in understanding how modifications to the chemical structure can influence biological activity .
2. Synthesis via Hydrazone Formation
A novel synthetic route has been developed involving the reaction of hydrazones with unsymmetrical anhydrides, leading to new derivatives with potential biological applications . This method not only enhances yield but also allows for greater diversity in the resultant compounds.
Case Studies
Mechanism of Action
The mechanism of action of 2-(PYRIDAZIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE involves its interaction with specific molecular targets. The pyridazine ring can engage in hydrogen bonding and π-π stacking interactions, which are crucial for its binding to biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed pharmacological effects.
Comparison with Similar Compounds
2.7-Diazaspiro[3.5]nonane
This smaller spirocycle (five- and three-membered rings) was identified as a selective D4 receptor (D4R) antagonist. Unlike 2,7-diazaspiro[4.4]nonane, it showed high D4R potency (IC50 < 10 nM) but lacked selectivity over other dopamine receptors . The ring size difference ([3.5] vs. [4.4]) alters the spatial arrangement of substituents, impacting target engagement.
2,6-Diazabicyclo[3.2.2]nonane
Sigma Receptor Ligands with Alternative Scaffolds
Diazabicyclo[4.3.0]nonane derivatives, another class of SR ligands, showed comparable S1R affinity (Ki = 2–15 nM) to 2,7-diazaspiro[4.4]nonane but exhibited divergent functional profiles. For instance, compound 4b (2,7-diazaspiro[3.5]nonane-based) acted as a S1R antagonist, while 5b (diazabicyclo[4.3.0]nonane-based) showed partial agonism, highlighting the influence of scaffold geometry on intrinsic activity .
| Compound | Scaffold | S1R Ki (nM) | Functional Activity |
|---|---|---|---|
| AD258 | 2,7-Diazaspiro[4.4]nonane | 1.8 | Antagonist |
| 4b | 2,7-Diazaspiro[3.5]nonane | 3.2 | Antagonist |
| 5b | Diazabicyclo[4.3.0]nonane | 5.1 | Partial Agonist |
Key Structure-Activity Relationship (SAR) Insights
- Substituent Effects: Phenethyl or arylalkyl groups on the nitrogen atoms of 2,7-diazaspiro[4.4]nonane enhance S1R affinity and selectivity. For example, 16a (3,4-dichlorophenethyl substituent) showed Ki = 1.8 nM for S1R, while bulkier groups reduced potency .
- Ring Size : Expanding the spiro ring to [4.4] from [3.5] improves metabolic stability but may reduce flexibility required for certain targets (e.g., PKM2) .
Biological Activity
2,7-Diazaspiro[4.4]nonane, 2-(3-pyridazinyl)- is a heterocyclic compound notable for its unique spirocyclic structure, which incorporates diazaspiro and pyridazine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of osteoclast inhibition and nicotinic acetylcholine receptor modulation.
- Molecular Formula : C11H16N4
- Molecular Weight : Approximately 204.27 g/mol
- CAS Number : 646056-51-1
Osteoclast Inhibition
Recent studies have highlighted the compound's ability to inhibit osteoclast activity in both mouse and human models. A significant research article by Morko et al. (2020) demonstrated that derivatives of 2,7-Diazaspiro[4.4]nonane could prevent bone loss in ovariectomized mice without adversely affecting bone formation. Specifically, compound E197 was identified as a lead molecule capable of inhibiting osteoclast adhesion to bone surfaces, which is crucial for preventing osteoporosis.
Key Findings :
- E197 : Prevented pathological bone loss in mice.
- Mechanism : Inhibition of osteoclast activity while maintaining osteoblast function.
Nicotinic Acetylcholine Receptor Modulation
Another area of investigation involves the compound's interaction with nicotinic acetylcholine receptors (nAChRs). Patents have indicated that various derivatives of 2,7-Diazaspiro[4.4]nonane exhibit affinity for nAChRs, suggesting potential applications in treating neurological disorders.
Comparative Analysis with Related Compounds
The unique structural characteristics of 2,7-Diazaspiro[4.4]nonane set it apart from other similar compounds. Below is a comparative table highlighting related compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,7-Diazaspiro[5.5]undecane | CHN | Larger spirocyclic framework |
| Tert-butyl 2,7-diazaspiro[4.4]nonane | CHNO | Contains a tert-butyl group |
| 1,3,7-Triazaspiro[4.4]nonane-2,4-dione | CHNO | Distinct pharmacological properties |
| 2-(5-methoxy-3-pyridinyl)-2,7-diazaspiro[4.4]nonane | CHNO | Different pyridine substitution |
Understanding the interaction between 2,7-Diazaspiro[4.4]nonane and its biological targets is essential for elucidating its mechanism of action. Preliminary studies suggest that the compound may act as a direct inhibitor of DOCK5, a guanine nucleotide exchange factor involved in osteoclast activity regulation.
Case Studies and Research Findings
-
Inhibition of Osteoclast Activity :
- Study Reference : Morko et al., Journal of Medicinal Chemistry (2020).
- Outcome : Compounds E197 and E202 showed significant inhibition of human osteoclast activity without affecting bone formation.
-
Nicotinic Receptor Modulation :
- Patent Reference : WO2018141984A1.
- Outcome : Various derivatives demonstrated potential as modulators for nAChRs, indicating therapeutic applications in neurological conditions.
Q & A
Q. Can 2,7-diazaspiro[4.4]nonane derivatives be repurposed for non-CNS targets (e.g., KRAS inhibition in oncology)?
- Evidence : Derivatives like 1-(7-(quinazolin-4-yl)-2,7-diazaspiro[3.5]nonan-2-yl)prop-2-en-1-one show preclinical KRAS inhibitory activity .
- Methodology :
- Kinase profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) .
- Xenograft models : Evaluate tumor growth inhibition in KRAS-mutant cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
